J1-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

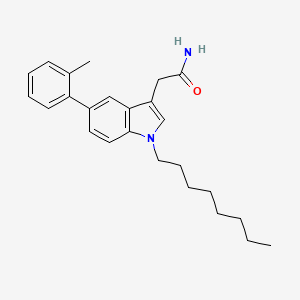

C25H32N2O |

|---|---|

分子量 |

376.5 g/mol |

IUPAC 名称 |

2-[5-(2-methylphenyl)-1-octylindol-3-yl]acetamide |

InChI |

InChI=1S/C25H32N2O/c1-3-4-5-6-7-10-15-27-18-21(17-25(26)28)23-16-20(13-14-24(23)27)22-12-9-8-11-19(22)2/h8-9,11-14,16,18H,3-7,10,15,17H2,1-2H3,(H2,26,28) |

InChI 键 |

NZQMPLDBGMZRGC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=CC=CC=C3C)CC(=O)N |

产品来源 |

United States |

Foundational & Exploratory

The Role of JMJD3 and UTX Inhibition by GSK-J1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX) histone demethylases, their inhibition by the small molecule GSK-J1, and the experimental methodologies used to study these interactions. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in epigenetics, drug discovery, and related fields.

Core Concepts: JMJD3 and UTX in Epigenetic Regulation

JMJD3 (also known as KDM6B) and UTX (also known as KDM6A) are histone demethylases that specifically target the di- and tri-methylated lysine 27 on histone H3 (H3K27me2/3)[1][2][3][4]. This histone mark is a key component of the Polycomb repressive complex 2 (PRC2) mediated gene silencing machinery[5]. By removing these repressive marks, JMJD3 and UTX play a crucial role in the activation of gene expression. Their functions are pivotal in a multitude of biological processes, including embryonic development, cellular differentiation, immune responses, and tumorigenesis. While both enzymes act on H3K27me3, they exhibit distinct expression patterns and can have non-overlapping, and sometimes opposing, roles in cellular processes.

Key Functions:

-

Gene Activation: By demethylating H3K27me3, a repressive mark, they facilitate the transcription of target genes.

-

Development and Differentiation: They are essential for proper embryonic development and the differentiation of various cell lineages, including T-cells and neural cells.

-

Inflammation: JMJD3 is strongly induced by inflammatory stimuli and plays a role in modulating the inflammatory response.

-

Cancer: The dysregulation of JMJD3 and UTX has been implicated in various cancers. While UTX often acts as a tumor suppressor, JMJD3 can have oncogenic roles.

-

Demethylase-Independent Functions: Both JMJD3 and UTX have been shown to possess functions independent of their catalytic activity, including roles in chromatin remodeling through interactions with other protein complexes like the SWI/SNF complex.

GSK-J1: A Selective Inhibitor of JMJD3 and UTX

GSK-J1 is a potent and selective small molecule inhibitor of the H3K27 demethylase activity of JMJD3 and UTX. It functions as a competitive inhibitor by chelating the Fe(II) in the active site and mimicking the 2-oxoglutarate (2-OG) co-factor. Due to its polar nature, the cell-permeable ethyl ester prodrug, GSK-J4, is often used in cellular assays, which is then hydrolyzed to the active GSK-J1 form within the cell.

Mechanism of Action

The inhibitory action of GSK-J1 leads to an increase in the global levels of H3K27me3, thereby repressing the expression of JMJD3 and UTX target genes. This mechanism has been shown to modulate inflammatory responses and induce cell cycle arrest and apoptosis in certain cancer cells.

Quantitative Data on GSK-J1 Inhibition

The following tables summarize the inhibitory activity of GSK-J1 and its prodrug GSK-J4 against various histone demethylases.

| Compound | Target | IC50 | Assay Type |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free |

| GSK-J1 | UTX (KDM6A) | 53 nM | Not Specified |

| GSK-J1 | JARID1B (KDM5B) | 0.95 µM | Not Specified |

| GSK-J1 | JARID1C (KDM5C) | 1.76 µM | Not Specified |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | Cellular |

| GSK-J4 | UTX (KDM6A) | 6.6 µM | Cellular |

| GSK-J4 | LPS-induced TNF-α production | 9 µM | Human primary macrophages |

Data compiled from multiple sources.

Signaling Pathways and Logical Relationships

The interplay between JMJD3, UTX, and their downstream targets is complex and context-dependent. The following diagrams illustrate key signaling pathways and the mechanism of GSK-J1 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of JMJD3, UTX, and the effects of GSK-J1.

Histone Demethylase Activity Assay (In Vitro)

This assay measures the enzymatic activity of purified JMJD3 or UTX.

Materials:

-

Purified recombinant JMJD3 or UTX protein.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, 2 mM ascorbate.

-

GSK-J1 inhibitor at various concentrations.

-

10 mM EDTA solution.

-

MALDI-TOF mass spectrometer.

Procedure:

-

Incubate purified JMJD3 (e.g., 1 µM) or UTX (e.g., 3 µM) with the H3K27me3 peptide substrate (e.g., 10 µM) in the assay buffer.

-

Add GSK-J1 at a range of concentrations to the reaction mixture.

-

Incubate the reaction at 25°C for a defined period (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the samples using a ZipTip.

-

Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the demethylated peptide product.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic loci where JMJD3 or UTX are bound, and to assess the levels of H3K27me3 at specific gene promoters.

Materials:

-

Cells of interest treated with GSK-J4 or a vehicle control.

-

Formaldehyde (1% final concentration) for cross-linking.

-

Lysis buffer.

-

Sonication or enzymatic digestion reagents for chromatin shearing.

-

Antibodies specific for JMJD3, UTX, or H3K27me3.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

Primers for qPCR analysis of target gene promoters.

Procedure:

-

Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with a specific antibody (e.g., anti-JMJD3, anti-UTX, or anti-H3K27me3).

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C overnight and treat with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers targeting promoter regions of interest.

References

- 1. The Roles of Histone Demethylase UTX and JMJD3 (KDM6B) in Cancers: Current Progress and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 3. pnas.org [pnas.org]

- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UTX and JMJD3 are histone H3K27 demethylases involved in HOX gene regulation and development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of GSK-J1 on H3K27me3 Levels in Cells: A Technical Guide

Abstract

Histone methylation is a critical epigenetic modification that governs gene expression and cellular identity. The trimethylation of histone H3 at lysine 27 (H3K27me3) is a canonical repressive mark, established by the Polycomb Repressive Complex 2 (PRC2) and removed by demethylases of the Jumonji C (JmjC) domain-containing family. GSK-J1 is a potent and selective small molecule inhibitor of the H3K27me3/me2-demethylases KDM6B (JMJD3) and KDM6A (UTX).[1][2][3] By blocking the catalytic activity of these enzymes, GSK-J1 leads to a significant increase in global and locus-specific H3K27me3 levels within cells. This guide provides an in-depth technical overview of GSK-J1's mechanism of action, its quantitative effects on H3K27me3, detailed experimental protocols for its use, and its downstream cellular consequences.

Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor required by the JmjC family of oxygenases, including JMJD3 and UTX.[4][5] The inhibitor's propanoic acid group mimics the binding of α-ketoglutarate in the enzyme's active site, while its pyridyl-pyrimidine biaryl moiety makes a bidentate interaction with the catalytic iron (Fe2+) center. This binding prevents the demethylase from removing the methyl groups from H3K27, resulting in the accumulation of the repressive H3K27me3 mark on chromatin. Consequently, genes that are dynamically regulated by JMJD3/UTX activity become transcriptionally repressed.

Figure 1. Mechanism of GSK-J1 Action.

Quantitative Data on GSK-J1 Potency and Selectivity

GSK-J1 exhibits high potency for the KDM6 subfamily. Its cell-permeable prodrug, GSK-J4, is often used in cell-based assays. GSK-J4 is an ethyl ester that is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.

| Enzyme | Target Demethylation | GSK-J1 IC₅₀ (nM) | Notes |

| JMJD3 (KDM6B) | H3K27me3/me2 | 60 | High potency. |

| UTX (KDM6A) | H3K27me3/me2 | ~60 | High potency, similar to JMJD3. |

| JARID1B (KDM5B) | H3K4me3/me2 | 950 | ~16-fold less potent than against JMJD3. |

| JARID1C (KDM5C) | H3K4me3/me2 | 1760 | ~29-fold less potent than against JMJD3. |

| JMJD2C (KDM4C) | H3K9me3/me2 | >50,000 | Low to no activity. |

| JMJD2E (KDM4E) | H3K9me3/me2 | >50,000 | Low to no activity. |

Table 1: In Vitro Inhibitory Potency of GSK-J1 against various Histone Demethylases. Data compiled from multiple sources.

In cellular assays, the prodrug GSK-J4 effectively inhibits the production of inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated human primary macrophages with an IC₅₀ of approximately 9 μM. This cellular effect is directly linked to the inhibition of JMJD3/UTX and the resulting increase in H3K27me3 levels.

Experimental Protocols

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol outlines a method to determine the direct inhibitory effect of GSK-J1 on purified demethylase activity.

Materials:

-

Purified recombinant human JMJD3/KDM6B enzyme.

-

Biotinylated histone H3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).

-

Cofactors: 2-oxoglutarate, Ascorbate, (NH₄)₂Fe(SO₄)₂.

-

GSK-J1 compound dilutions.

-

AlphaLISA Buffers.

-

Streptavidin Donor beads and anti-H3K27me2/me1 Acceptor beads.

-

384-well proxiplate.

Procedure:

-

Prepare an assay buffer containing HEPES (pH 7.5), KCl, and cofactors.

-

Add a final concentration of 1-5 nM of purified JMJD3 enzyme to the wells of a 384-well plate.

-

Add serial dilutions of GSK-J1 (or DMSO as a vehicle control) to the wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding the biotinylated H3K27me3 peptide substrate (final concentration ~10 μM).

-

Incubate for a defined period (e.g., 3-20 minutes) at 25°C.

-

Stop the reaction by adding EDTA.

-

Add a mixture of Streptavidin Donor beads and anti-H3K27me2 Acceptor beads to detect the demethylated product.

-

Incubate for 1 hour in the dark and read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC₅₀ values from the resulting dose-response curve.

Cellular H3K27me3 Quantification by Western Blot

This protocol measures changes in global H3K27me3 levels in treated cells.

Materials:

-

Cell line of interest (e.g., HEK-293, mouse mammary epithelial cells (MECs)).

-

GSK-J4 (cell-permeable prodrug).

-

Histone extraction buffer.

-

SDS-PAGE gels and transfer apparatus.

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control).

-

HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of GSK-J4 (e.g., 0.1 μM to 10 μM) or DMSO for a specified time (e.g., 24-72 hours).

-

Harvest cells and perform acid extraction of histones.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against H3K27me3 and Total H3 overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the bands.

-

Quantify band intensity and normalize the H3K27me3 signal to the Total H3 signal to determine the relative change.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol measures the enrichment of H3K27me3 at specific gene promoters.

References

The Differential Cell Permeability of GSK-J1 and GSK-J4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX, key regulators of inflammatory gene expression. However, its therapeutic potential is limited by poor cell permeability. To overcome this, a prodrug strategy was employed, resulting in the development of GSK-J4, the ethyl ester of GSK-J1. This technical guide provides an in-depth analysis of the cell permeability differences between GSK-J1 and GSK-J4, presenting available quantitative data, detailed experimental methodologies for assessing permeability, and a visualization of the relevant signaling pathway. The information herein is critical for researchers working with these compounds to understand their distinct applications and to design experiments that yield accurate and reproducible results.

Introduction: The Challenge of Cell Permeability in Drug Development

The ability of a drug to permeate the cell membrane is a fundamental determinant of its efficacy. Poor cell permeability can render a highly potent compound ineffective in a cellular or in vivo context. GSK-J1, a small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX, exemplifies this challenge. While GSK-J1 exhibits high potency in biochemical assays, its clinical utility is hampered by its inability to efficiently cross the cell membrane. This limitation led to the rational design of GSK-J4, a cell-permeable prodrug, which has become an invaluable tool for studying the biological roles of JMJD3 and UTX in various pathological conditions, including inflammation and cancer.

Physicochemical and Permeability Profile of GSK-J1 and GSK-J4

The primary structural difference between GSK-J1 and GSK-J4 lies in the modification of a carboxylate group, which has profound implications for their physicochemical properties and, consequently, their cell permeability.

GSK-J1 possesses a highly polar carboxylate group, which is crucial for its binding to the active site of JMJD3 and UTX but also renders the molecule largely cell-impermeable.[1][2] This characteristic makes GSK-J1 an excellent negative control in cell-based assays to distinguish between intracellular and extracellular effects.

GSK-J4 , on the other hand, is the ethyl ester prodrug of GSK-J1.[1][3] The esterification of the carboxylate group masks its polarity, significantly increasing the lipophilicity of the molecule and enabling it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ethyl ester, releasing the active inhibitor, GSK-J1.[1]

Quantitative Analysis of Intracellular Concentrations

Table 1: Intracellular Concentrations of GSK-J1 and GSK-J4 in Human Primary Macrophages

| Compound Administered (30 µM) | Intracellular Concentration of GSK-J1 (µM) | Intracellular Concentration of GSK-J4 (µM) |

| GSK-J1 | 0.3 ± 0.1 | Not Detected |

| GSK-J4 | 10.1 ± 2.5 | 1.2 ± 0.4 |

Data represents mean ± s.d. from n=3 donors after 1 hour of administration.

These data clearly demonstrate that administration of GSK-J4 leads to a significantly higher intracellular concentration of the active compound GSK-J1 compared to the administration of GSK-J1 itself, confirming the enhanced cell permeability of the prodrug form.

Experimental Protocols for Assessing Cell Permeability

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. Below is a detailed, representative protocol for performing a Caco-2 permeability assay, which can be adapted to evaluate compounds like GSK-J1 and GSK-J4.

Caco-2 Permeability Assay

Objective: To determine the rate of transport of a test compound across a monolayer of differentiated Caco-2 cells, providing an estimate of its intestinal permeability.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

-

Test compounds (GSK-J1, GSK-J4) and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

-

Analytical instrumentation (e.g., LC-MS/MS) for quantification of the test compound

Procedure:

-

Cell Seeding and Culture:

-

Culture Caco-2 cells in T-75 flasks.

-

Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

-

-

Monolayer Integrity Test:

-

Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm².

-

Alternatively, the permeability of a low permeability marker like Lucifer yellow can be measured. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

-

-

Transport Experiment (Apical to Basolateral - A to B):

-

Wash the cell monolayer twice with pre-warmed HBSS.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

-

At the end of the incubation, collect samples from both the apical and basolateral compartments.

-

-

Transport Experiment (Basolateral to Apical - B to A):

-

To assess active efflux, perform the transport experiment in the reverse direction.

-

Add the test compound solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

-

Follow the same incubation and sampling procedure as for the A to B transport.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the donor and receiver compartments using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

-

A is the surface area of the cell monolayer (cm²)

-

C₀ is the initial concentration in the donor compartment (µmol/cm³)

-

-

Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER > 2 suggests the involvement of active efflux.

-

Signaling Pathway and Mechanism of Action

GSK-J1/J4 exerts its biological effects by inhibiting the enzymatic activity of JMJD3 (KDM6B) and UTX (KDM6A). These enzymes are responsible for demethylating histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark. Inhibition of JMJD3/UTX leads to an accumulation of H3K27me3 at the promoter regions of target genes, resulting in the transcriptional repression of pro-inflammatory cytokines and other genes involved in cell differentiation and proliferation.

Experimental Workflow for Assessing Intracellular Activity

The following diagram illustrates a typical workflow to confirm the intracellular activity of GSK-J4 and its conversion to GSK-J1.

References

- 1. Roles of H3K27me3 Demethylase JMJD3 in Inflammation and Cancers [rarediseasesjournal.com]

- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of GSK-J1 on Histone Demethylases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of GSK-J1, a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases. The focus is on its inhibitory effects, selectivity profile, and the experimental methodologies used for its characterization.

Core Concept: GSK-J1 as a Histone Demethylase Inhibitor

GSK-J1 is a small molecule inhibitor that primarily targets the KDM6 subfamily of histone demethylases, specifically JMJD3 (KDM6B) and UTX (KDM6A).[1][2] These enzymes are responsible for removing methyl groups from lysine 27 of histone H3 (H3K27), a key epigenetic mark associated with gene repression. By inhibiting these demethylases, GSK-J1 leads to an increase in the levels of H3K27 trimethylation (H3K27me3), subsequently influencing gene expression.

Quantitative Inhibitory Activity of GSK-J1

The inhibitory potency of GSK-J1 has been determined against a range of histone demethylases using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |

| JMJD3 | KDM6B | 28 | Not Specified | |

| 60 | Cell-free assay | |||

| 60 | AlphaScreen | |||

| UTX | KDM6A | 53 | Not Specified | |

| KDM5B | JARID1B | 170 | Not Specified | |

| 950 | Not Specified | |||

| KDM5C | JARID1C | 550 | Not Specified | |

| 1760 | Not Specified | |||

| KDM5A | JARID1A | 6800 | Not Specified |

GSK-J1 exhibits high selectivity for the KDM6 subfamily. It shows significantly lower or no activity against a panel of other histone demethylases, with IC50 values greater than 20 µM. Furthermore, it displayed no significant inhibitory activity against 100 protein kinases at a concentration of 30 µM.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the key experimental protocols used to characterize the in vitro activity of GSK-J1.

Biochemical Demethylase Activity Assay (MALDI-TOF)

This assay measures the enzymatic activity of JMJD3 and UTX by monitoring the demethylation of a synthetic histone H3 peptide.

Principle: The assay quantifies the mass change of a biotinylated H3K27me3 peptide substrate upon demethylation by the enzyme. The reaction products are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Protocol:

-

Reaction Mixture Preparation: In a final volume, combine purified JMJD3 (1 µM) or UTX (3 µM) with a biotinylated H3K27me3 peptide substrate (10 µM) in an assay buffer (50 mM HEPES pH 7.5, 150 mM KCl).

-

Cofactor Addition: Add the necessary cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate.

-

Inhibitor Incubation: Add varying concentrations of GSK-J1 (e.g., 0, 0.005, 0.01, 0.02, 0.05, 0.1 µM) to the reaction mixtures.

-

Enzymatic Reaction: Incubate the reactions for 3 minutes at 25°C for JMJD3 and 20 minutes at 25°C for UTX.

-

Reaction Quenching: Stop the reaction by adding 10 mM EDTA.

-

Sample Preparation for MALDI-TOF: Desalt the reaction products using a zip tip.

-

MALDI-TOF Analysis: Spot the desalted samples onto a MALDI plate with α-cyano-4-hydroxycinnamic acid matrix and analyze using a MALDI-TOF mass spectrometer.

References

Methodological & Application

Application Notes and Protocols for GSK-J1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

GSK-J1 is a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), which are histone demethylases specific for di- and trimethylated lysine 27 on histone H3 (H3K27me2/3).[1][2] By inhibiting these enzymes, GSK-J1 leads to an increase in global H3K27me3 levels, a histone mark associated with transcriptional repression.[3] This modulation of the epigenetic landscape makes GSK-J1 a valuable tool for studying the role of H3K27 methylation in various biological processes, including inflammation, cancer, and development.[1]

It is important to note that GSK-J1 itself has poor cell permeability due to its polar carboxylate group. For cell-based experiments, the cell-permeable ethyl ester prodrug, GSK-J4 , is widely used. Once inside the cell, GSK-J4 is hydrolyzed to the active form, GSK-J1. Therefore, the following application notes and protocols will primarily refer to the use of GSK-J4 in cell culture. A less active regio-isomer, GSK-J2, and its cell-permeable ester, GSK-J5, can be used as negative controls in experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK-J1 and its Analogs

| Compound | Target Enzyme | IC50 (in vitro assay) | Assay Type | Reference |

| GSK-J1 | JMJD3 (KDM6B) | 60 nM | Cell-free assay | |

| GSK-J1 | UTX (KDM6A) | ~53-56 µM (mass spectrometry) | Cell-free assay | |

| GSK-J1 | JARID1B (KDM5B) | 0.95 µM | Cell-free assay | |

| GSK-J1 | JARID1C (KDM5C) | 1.76 µM | Cell-free assay | |

| GSK-J4 | JMJD3 (KDM6B) | 8.6 µM | AlphaLISA assay | |

| GSK-J4 | UTX (KDM6A) | 6.6 µM | AlphaLISA assay | |

| GSK-J4 | TNF-α production | 9 µM | LPS-stimulated human macrophages | |

| GSK-J2 | JMJD3 (KDM6B) | >100 µM | Cell-free assay |

Table 2: Effective Concentrations of GSK-J4 in Various Cell Lines and Assays

| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |

| KG-1a (AML) | Cell Viability (CCK-8) | 2 - 10 µM | 24 - 96 h | Dose-dependent decrease in viability | |

| KG-1a (AML) | Apoptosis (Flow Cytometry) | 6 - 10 µM | 48 h | Increased apoptosis | |

| PC-3 (Prostate Cancer) | Cell Viability (MTT) | 1 - 100 µM | 24 - 48 h | IC50 ~20 µM (48h) | |

| LNCaP (Prostate Cancer) | Cell Viability (MTT) | 1 - 100 µM | 24 - 48 h | IC50 ~20 µM (48h) | |

| Raw264.7 (Macrophages) | Cytokine Expression (qPCR) | 4 µM | 1 h pre-treatment | Decreased LPS-induced cytokine expression | |

| Dendritic Cells | Cytokine Secretion | 25 nM | 16 h | Inhibited LPS-induced pro-inflammatory cytokines | |

| AC16 (Cardiomyocytes) | Cell Viability (CCK-8) | 5 µM | 2 h pre-treatment | Protective effect against palmitic acid-induced injury | |

| Y79 (Retinoblastoma) | Cell Viability | 0.68 µM (IC50) | 48 h | Inhibition of proliferation | |

| WERI-Rb1 (Retinoblastoma) | Cell Viability | 2.15 µM (IC50) | 48 h | Inhibition of proliferation | |

| CUTLL1 (T-ALL) | Growth Inhibition, Apoptosis, Cell Cycle Arrest | 2 µM | - | Affects cell growth, induces apoptosis and cell cycle arrest |

Signaling Pathway

The primary mechanism of action of GSK-J1 (via GSK-J4 in cells) is the inhibition of the H3K27 demethylases JMJD3 and UTX. This leads to an accumulation of the repressive H3K27me3 mark on histone H3. This increased methylation at gene promoters, particularly of inflammatory and developmental genes, results in chromatin condensation and transcriptional repression.

References

Application Notes and Protocols for GSK-J1 Treatment of Primary Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1][2] In primary macrophages, these enzymes play a crucial role in regulating the expression of inflammatory genes. Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in the repressive H3K27me3 mark at the promoters of these genes, ultimately modulating the inflammatory response.[1][3][4] Due to its low cell permeability, the ethyl ester prodrug, GSK-J4, which is efficiently hydrolyzed by intracellular esterases to the active GSK-J1, is often used for cellular assays. These application notes provide detailed protocols for the treatment of primary macrophages with GSK-J1/GSK-J4 to study its effects on inflammatory signaling and gene expression.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of the cofactor α-ketoglutarate, binding to the active site of JMJD3 and UTX. This inhibition prevents the demethylation of histone H3 at lysine 27 (H3K27), leading to an accumulation of the repressive H3K27me3 mark. In the context of macrophage-mediated inflammation, stimuli like lipopolysaccharide (LPS) induce the expression of JMJD3. JMJD3 is then recruited to the promoters of pro-inflammatory genes, where it removes the H3K27me3 mark, facilitating gene transcription. By inhibiting JMJD3, GSK-J1 maintains a repressive chromatin state at these promoters, thereby reducing the production of pro-inflammatory cytokines such as TNF-α.

Signaling Pathway

The signaling pathway affected by GSK-J1 in primary macrophages, particularly in response to inflammatory stimuli like LPS, involves epigenetic regulation of gene transcription downstream of pathways like NF-κB.

Caption: GSK-J1/J4 inhibits JMJD3/UTX, preventing H3K27me3 demethylation at pro-inflammatory gene promoters.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity and effects of GSK-J1 and its prodrug GSK-J4.

| Inhibitor | Target | IC50 | Assay Type |

| GSK-J1 | JMJD3 (human) | 60 nM | Cell-free |

| GSK-J1 | UTX (human) | 60 nM | Cell-free |

| GSK-J4 | TNF-α blockade | 9 µM | Human Primary Macrophages |

Table 1: Inhibitory Concentrations of GSK-J1 and GSK-J4.

| Treatment | Cell Type | Effect | Fold Change/Percentage |

| 30 µM GSK-J4 (LPS-stimulated) | Human Primary Macrophages | Reduction in the expression of 16 out of 34 LPS-driven cytokines | Significant reduction |

| 25 µM GSK-J4 (JMJD3-transfected) | HeLa Cells | Preservation of nuclear H3K27me3 staining | N/A |

| 1 mg/kg GSK-J1 (LPS-induced mastitis) | Mouse Model | Alleviation of inflammation severity | Significant |

Table 2: Cellular Effects of GSK-J1/J4 Treatment.

Experimental Protocols

Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)

This protocol outlines the generation of macrophages from human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

PBS (Phosphate-Buffered Saline)

-

Accutase

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs with PBS.

-

Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in tissue culture flasks or dishes and incubate at 37°C in a 5% CO2 incubator for 2-3 hours to allow monocytes to adhere.

-

Remove non-adherent cells by washing with PBS.

-

Add fresh RPMI-1640 medium containing 50 ng/mL of human M-CSF to differentiate monocytes into macrophages.

-

Culture the cells for 7 days, changing the medium every 2-3 days.

-

To harvest the differentiated macrophages, wash the cells with PBS and detach them using Accutase.

GSK-J4 Treatment of Primary Macrophages

This protocol describes the treatment of primary macrophages with the GSK-J1 prodrug, GSK-J4, to assess its impact on inflammatory responses.

Materials:

-

Primary human or murine macrophages

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

GSK-J4 (and GSK-J5 as a negative control)

-

DMSO (for dissolving GSK-J4/J5)

-

Lipopolysaccharide (LPS)

-

PBS

Procedure:

-

Cell Plating: Seed the primary macrophages in appropriate tissue culture plates (e.g., 6-well, 24-well, or 96-well plates) at a suitable density and allow them to adhere overnight.

-

Preparation of GSK-J4/J5 Stock Solution: Dissolve GSK-J4 and the inactive control GSK-J5 in DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Store at -20°C.

-

Treatment:

-

Dilute the GSK-J4/J5 stock solution in culture medium to the desired final concentration (e.g., 1-30 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

-

Remove the old medium from the cells and add the medium containing GSK-J4, GSK-J5, or vehicle control (DMSO).

-

Pre-incubate the cells with the inhibitors for a specific duration (e.g., 1 hour) before adding the inflammatory stimulus.

-

-

Stimulation:

-

After the pre-incubation period, add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) depending on the downstream analysis.

-

-

Downstream Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF-α) by ELISA or multiplex bead array.

-

Gene Expression Analysis: Lyse the cells to extract RNA for qRT-PCR analysis of target gene expression.

-

Western Blotting: Prepare cell lysates to analyze protein expression and signaling pathway activation (e.g., IκBα degradation).

-

Chromatin Immunoprecipitation (ChIP): Fix the cells to perform ChIP-qPCR to analyze H3K27me3 levels at specific gene promoters.

-

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of GSK-J4 on primary macrophages.

Caption: A typical workflow for investigating the effects of GSK-J4 on LPS-stimulated primary macrophages.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK J1 |GSK-J1 | Histone demethylase inhibitor | Hello Bio [hellobio.com]

- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of GSK-J1 for Inhibiting TNF-alpha Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of GSK-J1 for the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2]. Its cell-permeable ethyl ester prodrug, GSK-J4, is often used in cell-based assays[3][4]. By inhibiting these demethylases, GSK-J1 and GSK-J4 lead to an increase in the repressive histone mark H3K27me3 at the promoters of inflammatory genes, thereby suppressing their transcription, including that of TNFA[5]. This document outlines the mechanism of action, provides quantitative data on effective concentrations, and details experimental protocols for researchers investigating the anti-inflammatory properties of GSK-J1.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of the cofactor α-ketoglutarate, which is essential for the catalytic activity of JMJD3 and UTX demethylases. The inhibition of these enzymes prevents the removal of methyl groups from lysine 27 on histone H3 (H3K27me3). Elevated levels of H3K27me3, a repressive epigenetic mark, at the TNFA gene promoter lead to a condensed chromatin state, which hinders the binding of transcriptional machinery and ultimately reduces TNF-α production. Studies have shown that this epigenetic regulation by GSK-J1 can modulate the pro-inflammatory response in various cell types, including human primary macrophages and mouse mammary epithelial cells. The TLR4-NF-κB signaling pathway, a key upstream activator of TNF-α transcription, is also implicated in the effects of GSK-J1.

Quantitative Data on GSK-J1 and GSK-J4 Concentrations

The optimal concentration of GSK-J1 or its prodrug GSK-J4 for inhibiting TNF-α production is cell-type dependent. Below is a summary of effective concentrations from published studies. It is recommended to perform a dose-response experiment for each new cell line or experimental system.

| Compound | Cell Type | Stimulus | Effective Concentration Range | IC50 | Notes |

| GSK-J4 | Human Primary Macrophages | LPS | 1 - 30 µM | 9 µM | Dose-dependent inhibition of TNF-α protein production. No cellular toxicity observed at these concentrations. |

| GSK-J1 | Mouse Mammary Epithelial Cells (MECs) | LPS | 0.1 - 10 µM | Not Reported | Significant reduction in Tnfa mRNA expression. Cytotoxicity observed at 100 µM. |

| GSK-J1 | In vitro demethylase assay (JMJD3) | - | 0.005 - 0.1 µM | 60 nM | Cell-free assay measuring direct enzyme inhibition. |

Experimental Protocols

General Cell Culture and Stimulation

This protocol provides a general guideline for cell culture and stimulation to induce TNF-α production. Specific conditions should be optimized for the cell type of interest.

-

Cell Seeding: Plate cells (e.g., macrophages or epithelial cells) in appropriate cell culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

-

GSK-J1/GSK-J4 Pre-treatment: Prepare a stock solution of GSK-J1 or GSK-J4 in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest GSK-J1/J4 concentration used. Remove the old medium from the cells and add the medium containing GSK-J1/J4 or vehicle. Incubate for a pre-determined time (e.g., 1-4 hours).

-

Stimulation: Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS or water. Add LPS directly to the cell culture medium to a final concentration known to induce a robust TNF-α response (e.g., 100 ng/mL to 1 µg/mL).

-

Incubation: Incubate the cells for a period sufficient to allow for TNF-α production (e.g., 4-24 hours). The optimal time should be determined empirically.

-

Sample Collection: After incubation, collect the cell culture supernatant for TNF-α protein analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for gene expression analysis (e.g., qRT-PCR) or western blotting.

TNF-α ELISA Protocol

An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying TNF-α protein levels in cell culture supernatants.

-

Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for TNF-α. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Add diluted standards and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature, protected from light.

-

Substrate Development: Wash the plate and add a TMB substrate solution. Incubate until a color change is observed.

-

Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of TNF-α in the samples.

Quantitative Real-Time PCR (qRT-PCR) for TNFA mRNA Expression

-

RNA Extraction: Extract total RNA from the cell lysates using a commercially available kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qRT-PCR: Perform qRT-PCR using a thermal cycler with specific primers for TNFA and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay for detection.

-

Data Analysis: Analyze the amplification data to determine the relative expression of TNFA mRNA using a method such as the ΔΔCt method.

Concluding Remarks

GSK-J1 is a valuable tool for studying the epigenetic regulation of inflammation. The optimal concentration for inhibiting TNF-α production varies between cell types and experimental conditions. It is imperative for researchers to perform dose-response studies to determine the most effective and non-toxic concentration of GSK-J1 or its prodrug GSK-J4 for their specific model system. The protocols provided herein offer a solid foundation for initiating these investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing GSK-J1 for Epigenetic Regulation of Gene Expression Studies

Introduction

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A)[1][2][3]. This inhibitory action leads to an increase in the repressive histone mark H3K27me3 at target gene promoters, subsequently silencing gene expression. These characteristics make GSK-J1 a valuable chemical probe for investigating the role of H3K27 methylation in various biological processes, including inflammation, development, and cancer[4][5]. Its utility extends to both in vitro and in vivo experimental models. For cellular applications, the ethyl ester prodrug, GSK-J4, is often used due to its enhanced cell permeability. GSK-J4 is intracellularly hydrolyzed to the active inhibitor, GSK-J1.

Mechanism of Action

GSK-J1 functions as a competitive inhibitor of the cofactor α-ketoglutarate, which is essential for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of JMJD3 and UTX, GSK-J1 prevents the demethylation of H3K27me3 and H3K27me2. This leads to the accumulation of this repressive mark on histone tails, resulting in a more condensed chromatin structure and transcriptional repression of target genes. Studies have shown that GSK-J1 treatment can modulate the expression of inflammatory genes by increasing H3K27me3 levels at their promoters.

Applications in Research

-

Inflammation and Immunology: GSK-J1 has been instrumental in elucidating the role of H3K27 demethylation in the inflammatory response. For instance, it has been shown to suppress the production of pro-inflammatory cytokines like TNF-α in human primary macrophages by increasing nuclear H3K27me3 levels. In a mouse model of mastitis, GSK-J1 administration alleviated inflammation by increasing H3K27me3 at the promoters of inflammatory genes such as Tnfα, Il1b, and Il6.

-

Developmental Biology: The regulation of H3K27 methylation is critical during embryonic development. GSK-J1 can be used to study the consequences of inhibiting H3K27 demethylation on cell fate determination and differentiation.

-

Cancer Biology: Aberrant epigenetic modifications are a hallmark of cancer. GSK-J1 and its derivatives are being investigated as potential therapeutic agents to reprogram the epigenome of cancer cells and inhibit tumor growth.

-

Gene Expression Studies: As a specific inhibitor, GSK-J1 allows for the targeted investigation of genes regulated by JMJD3 and UTX. By treating cells with GSK-J1, researchers can identify genes whose expression is dependent on H3K27 demethylation.

Data Presentation

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free assay | |

| UTX (KDM6A) | 60 | Cell-free assay | |

| JARID1B (KDM5B) | 950 | AlphaScreen | |

| JARID1C (KDM5C) | 1760 | AlphaScreen |

Table 2: Cellular Activity of GSK-J4 (Prodrug of GSK-J1)

| Cell Type | Effect | Concentration | Reference |

| Primary Human Macrophages | Inhibition of TNF-α production | IC50 of 9 µM | |

| Mouse Mammary Epithelial Cells | Increased H3K27me3 at Tnfα, Il1b, Il6 promoters | 10 µM | |

| MC3T3-E1 Cells | Suppression of Runx2 and Osterix expression | Not specified |

Mandatory Visualizations

Caption: Mechanism of GSK-J1 in inhibiting histone demethylases.

Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-J1 Treatment in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective small molecule inhibitor of the Jumonji domain-containing 3 (JMJD3/KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat, X-Linked (UTX/KDM6A) histone demethylases.[1][2][3] These enzymes are responsible for removing the trimethylation mark from histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in global H3K27me3 levels, thereby modulating the expression of various genes.[1][4] Due to its role in regulating inflammatory and oncogenic pathways, GSK-J1 and its cell-permeable prodrug, GSK-J4, are valuable tools for in vivo studies in mouse models of cancer and inflammation.

These application notes provide a comprehensive overview and detailed protocols for the experimental design of GSK-J1 and GSK-J4 treatment in mouse models.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a cofactor required for the catalytic activity of JMJD3 and UTX. This inhibition is highly selective for the KDM6 subfamily of H3K27 demethylases. The resulting accumulation of H3K27me3 at gene promoters, such as those for inflammatory cytokines like TNF-α, leads to the repression of their transcription. In the context of inflammation, GSK-J1 has been shown to interfere with the Toll-like receptor 4 (Tlr4)–NF-κB signaling pathway.

Signaling Pathway of GSK-J1 Action

Caption: GSK-J1 inhibits JMJD3/UTX, increasing H3K27me3 levels and repressing inflammatory gene expression.

Data Presentation: In Vivo Studies with GSK-J1/GSK-J4

The following tables summarize quantitative data from various mouse model studies utilizing GSK-J4, the cell-permeable prodrug of GSK-J1.

Table 1: GSK-J4 in Mouse Models of Cancer

| Mouse Model | Cancer Type | Dosage | Administration Route | Treatment Schedule | Outcome |

| Nude mice (BALB/c) | Prostate Cancer (androgen-dependent) | 50 mg/kg | Intraperitoneal (IP) | Daily for 10 days | Decreased tumor growth |

| Nude mice (BALB/c) | Prostate Cancer (androgen-independent) | 50 mg/kg | Intraperitoneal (IP) | Daily for 10 days | Increased tumor growth |

| NSG mice | T-cell Acute Lymphoblastic Leukemia (TAL1-positive) | 50 mg/kg | Intraperitoneal (IP) | 5 days/week for 3 weeks | Reduced leukemic blasts and splenomegaly |

| Nude mice | Cervical, Liver, Breast Cancer Xenografts | 25 mg/kg | Intraperitoneal (IP) | Every other day | Significantly inhibited tumor growth |

Table 2: GSK-J4 in Mouse Models of Inflammation and Other Diseases

| Mouse Model | Disease Model | Dosage | Administration Route | Treatment Schedule | Outcome |

| C57BL/6 mice | Lipopolysaccharide (LPS)-induced Mastitis | Not specified | Not specified | Not specified | Alleviated severity of inflammation |

| C57BL/6 mice | Experimental Autoimmune Encephalomyelitis (EAE) | 0.5 mg/kg | Not specified | Daily, days 1-5 post-induction | Reduced disease severity |

| C57BL/6 mice (STZ-induced) | Diabetic Kidney Disease | Not specified | Intraperitoneal (IP) | Not specified | Reduced proteinuria and glomerulosclerosis |

| Wistar rats | Postnatal Retinal Development | Not specified | Intravitreal injection | Not specified | Decreased number of PKCα-positive cells |

Experimental Protocols

General Experimental Workflow for In Vivo GSK-J4 Treatment

Caption: A general workflow for conducting in vivo studies with GSK-J4 in mouse models.

Detailed Methodology

1. Materials

-

GSK-J4 (hydrochloride or other salt)

-

Vehicle (e.g., DMSO, 20% Captisol)

-

Sterile PBS (phosphate-buffered saline)

-

Appropriate mouse strain for the disease model

-

Syringes and needles for administration

-

Equipment for monitoring (e.g., calipers for tumor measurement)

2. Animal Models

-

The choice of mouse model is critical and depends on the research question. For cancer xenograft studies, immunodeficient mice such as BALB/c nude or NSG mice are commonly used. For inflammation studies, wild-type mice like C57BL/6 are often employed.

3. GSK-J4 Formulation

-

Note: GSK-J1 is not cell-permeable and GSK-J4 is the recommended prodrug for in vivo studies.

-

GSK-J4 can be dissolved in a vehicle such as a mixture of DMSO and 20% Captisol (a modified cyclodextrin that enhances solubility). A common ratio is 10:90 DMSO:20% Captisol.

-

The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg) and the injection volume (typically 100-200 µL for intraperitoneal injection in mice).

-

The vehicle alone should be used for the control group.

4. Administration

-

Intraperitoneal (IP) injection is a common route of administration for GSK-J4 in mice.

-

The treatment schedule will vary depending on the study design. Examples include daily injections for 10 consecutive days or injections 5 days a week for 3 weeks.

5. Monitoring and Endpoint Determination

-

Mice should be monitored regularly for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

For tumor models, tumor volume should be measured at regular intervals using calipers.

-

The study endpoint should be defined in the experimental protocol and may be based on tumor size, duration of treatment, or clinical signs.

-

At the endpoint, mice are euthanized, and tissues and blood are collected for downstream analysis.

6. Downstream Analyses

-

Histology: Tissues can be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining) or immunohistochemistry to detect specific markers.

-

Gene Expression Analysis: RNA can be extracted from tissues to analyze the expression of target genes (e.g., Tnf, Il6) by RT-qPCR.

-

Protein Analysis: Protein lysates can be prepared from tissues for Western blotting to assess the levels of H3K27me3 and other proteins of interest.

-

Chromatin Immunoprecipitation (ChIP): ChIP can be performed on tissues to determine the enrichment of H3K27me3 at specific gene promoters.

Conclusion

GSK-J1 and its prodrug GSK-J4 are powerful chemical probes for investigating the role of H3K27 demethylation in health and disease. The provided protocols and data serve as a guide for researchers to design and execute robust in vivo experiments in mouse models. Careful consideration of the mouse model, drug formulation, and treatment regimen is crucial for obtaining meaningful and reproducible results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-J1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GSK-J1 Inhibition of H3K27 Demethylation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-J1, a potent inhibitor of the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A).

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of GSK-J1?

GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor binding site of the Jumonji C (JmjC) domain-containing histone demethylases JMJD3 and UTX.[1][2] By binding to the active site, GSK-J1 chelates the essential Fe(II) cofactor, thereby preventing the demethylation of di- and tri-methylated histone H3 at lysine 27 (H3K27me2/3).[1] This inhibition leads to an accumulation of the repressive H3K27me3 mark at target gene promoters.[3]

2. I am not observing any inhibition of H3K27 demethylation with GSK-J1 in my cell-based assay. What could be the reason?

Several factors could contribute to the lack of observable activity of GSK-J1 in cellular assays. A primary reason is its poor cell permeability due to a polar carboxylate group.[4] For cell-based experiments, it is crucial to use the cell-permeable ethyl ester prodrug, GSK-J4 . Intracellular esterases hydrolyze GSK-J4 into the active inhibitor, GSK-J1.

Other potential issues include:

-

Incorrect Compound: You may be using GSK-J1 directly in a cellular assay, or the inactive control compound GSK-J2/J5.

-

Compound Degradation: Improper storage or handling can lead to degradation of the compound.

-

Suboptimal Concentration: The effective concentration can vary between cell lines. A dose-response experiment is recommended.

-

Insufficient Treatment Time: The time required to observe changes in H3K27me3 levels can vary.

-

Low Target Expression: The cell line used may have low expression levels of JMJD3 or UTX.

-

Assay Sensitivity: The method used to detect changes in H3K27me3 levels may not be sensitive enough.

3. How can I be sure that the observed effect is specific to the inhibition of H3K27 demethylases?

To ensure the specificity of the observed effects, it is recommended to use the inactive regioisomer of GSK-J1, GSK-J2 , or its corresponding cell-permeable prodrug, GSK-J5 , as a negative control in parallel with your experiments. These molecules are structurally similar to GSK-J1 and GSK-J4, respectively, but lack significant inhibitory activity against H3K27 demethylases. Observing a phenotype with GSK-J4 but not with GSK-J5 provides strong evidence that the effect is due to the inhibition of JMJD3/UTX.

4. What are the optimal storage and handling conditions for GSK-J1 and its prodrug GSK-J4?

-

Storage: Both GSK-J1 and GSK-J4 should be stored as a powder at -20°C for long-term stability (≥ 2 years).

-

Solubility: GSK-J1 is soluble in DMSO up to 20 mg/mL. GSK-J4 is also soluble in DMSO. For cellular assays, prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration.

-

Solution Stability: Solutions in DMSO can be stored at -20°C for up to 3 months. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.

5. Are there any known off-target effects of GSK-J1?

GSK-J1 is highly selective for the KDM6 subfamily of H3K27 demethylases (JMJD3 and UTX). It shows significantly less activity against other JmjC-domain containing demethylases. However, some studies have reported weak inhibitory activity against the H3K4me3 demethylases JARID1B (KDM5B) and JARID1C (KDM5C) at higher concentrations. GSK-J1 has been shown to have negligible activity against a large panel of kinases.

Troubleshooting Guide

If you are not observing the expected increase in H3K27me3 levels after treatment with GSK-J4, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for GSK-J4 experiments.

Quantitative Data Summary

| Compound | Target(s) | IC50 (in vitro) | Cellular Activity | Inactive Control |

| GSK-J1 | JMJD3 (KDM6B), UTX (KDM6A) | 60 nM (for JMJD3) | Poor cell permeability | GSK-J2 |

| GSK-J4 | Prodrug for GSK-J1 | >50 µM (itself) | Cell permeable, IC50 ~9 µM for TNF-α production in macrophages | GSK-J5 |

| GSK-J2 | Inactive Control | >100 µM for JMJD3 | Poor cell permeability | - |

| GSK-J5 | Inactive Control | - | Cell permeable | - |

Experimental Protocols

In Vitro H3K27 Demethylase Assay (AlphaScreen)

This protocol is adapted from published methods to measure the in vitro activity of JMJD3.

Materials:

-

Recombinant human JMJD3 enzyme

-

Biotinylated H3K27me3 peptide substrate

-

GSK-J1

-

AlphaScreen streptavidin donor beads and acceptor beads

-

Assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20

-

Cofactors: FeSO4, α-ketoglutarate, Ascorbic acid

Procedure:

-

Prepare a serial dilution of GSK-J1 in DMSO, then dilute in assay buffer.

-

In a 384-well plate, add the JMJD3 enzyme.

-

Add the diluted GSK-J1 or DMSO (vehicle control).

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the peptide substrate and cofactors.

-

Incubate for the desired time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding EDTA.

-

Add the AlphaScreen beads and incubate in the dark.

-

Read the plate on an AlphaScreen-compatible reader.

Cellular H3K27me3 Quantification by Western Blot

Procedure:

-

Plate cells at an appropriate density and allow them to adhere.

-

Treat cells with varying concentrations of GSK-J4 (and GSK-J5 as a control) for the desired duration (e.g., 24-72 hours).

-

Harvest cells and perform histone extraction.

-

Quantify protein concentration using a BCA assay.

-

Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for H3K27me3.

-

Use an antibody against total Histone H3 as a loading control.

-

Incubate with a suitable secondary antibody.

-

Visualize bands using an appropriate detection system and quantify band intensities.

Chromatin Immunoprecipitation (ChIP) for H3K27me3

Procedure:

-

Treat cells with GSK-J4 or GSK-J5 as described for the Western blot protocol.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the crosslinking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody against H3K27me3 or a negative control IgG.

-

Add protein A/G beads to immunoprecipitate the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the crosslinks by heating.

-

Purify the DNA.

-

Analyze the enrichment of specific genomic regions by qPCR or perform library preparation for ChIP-sequencing (ChIP-seq) to assess genome-wide changes.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of GSK-J4 in a cell.

Caption: Decision tree for troubleshooting GSK-J4 experiments.

References

- 1. Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J1 Technical Support Center: Troubleshooting Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the histone demethylase inhibitor, GSK-J1. All guidance is presented in a direct question-and-answer format to address specific issues that may arise during your research.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with GSK-J1 and its cell-permeable prodrug, GSK-J4.

Q1: I am not observing the expected increase in global H3K27me3 levels after treating my cells with GSK-J4. What could be the issue?

A1: Several factors could contribute to this observation. Here is a step-by-step troubleshooting workflow:

Troubleshooting Workflow for Lack of H3K27me3 Increase

A step-by-step guide to troubleshoot the absence of an increase in H3K27me3 levels.

-

Compound Integrity and Concentration:

-

GSK-J1 vs. GSK-J4: Confirm you are using the cell-permeable prodrug GSK-J4 for cellular assays, as GSK-J1 has poor cell permeability.[1]

-

Stock Solution: Ensure your GSK-J4 stock solution was prepared correctly in a suitable solvent like DMSO and stored properly to avoid degradation. Prepare fresh stock solutions if in doubt.

-

Working Concentration: Verify the final concentration used in your experiment. A dose-response experiment (e.g., 1-10 µM) is recommended to determine the optimal concentration for your cell type, as IC50 values can vary.[2]

-

-

Cellular Activity and Permeability:

-

Hydrolysis to GSK-J1: GSK-J4 must be hydrolyzed to the active form, GSK-J1, by intracellular esterases.[3] The efficiency of this conversion can vary between cell types.

-

Positive Control: Use a cell line known to be responsive to GSK-J4 as a positive control to confirm the compound's activity.

-

-

Western Blot or ELISA Protocol Validation:

-

Antibody Validation: Ensure your H3K27me3 antibody is specific and validated for the application you are using (Western blot, ELISA, etc.).

-

Histone Extraction: Confirm that your histone extraction protocol is efficient and yields high-quality histone proteins.

-

Loading Controls: Use appropriate loading controls, such as total Histone H3, to ensure equal loading of histone proteins.

-

-

Target Expression:

-

JMJD3/UTX Levels: Verify that your cells express the primary targets of GSK-J1, JMJD3 (KDM6B) and UTX (KDM6A), at the protein level. Low target expression may result in a negligible change in global H3K27me3 levels.

-

-

Cellular Dynamics:

-

Time Course: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing an increase in H3K27me3. The effect may not be immediate.

-

Cell Proliferation: High cell proliferation rates can dilute the H3K27me3 mark. Correlate your H3K27me3 levels with cell cycle analysis. GSK-J4 itself can induce cell cycle arrest.[4]

-

Q2: I am observing unexpected changes in the expression of genes that are not known targets of JMJD3/UTX. How can I determine if these are off-target effects?

A2: GSK-J1 is known to have off-target activity, primarily against the KDM5 family of histone demethylases. Here’s how to investigate potential off-target effects:

Workflow for Investigating Off-Target Effects

A logical flow for dissecting on-target versus off-target effects of GSK-J1/J4.

-

Use an Inactive Control:

-

Treat your cells with GSK-J5, the inactive ester prodrug corresponding to GSK-J4.[3] If the unexpected gene expression changes are not observed with GSK-J5, it suggests the effects are due to the inhibition of a demethylase, though not necessarily JMJD3/UTX. GSK-J2 is the corresponding inactive form of GSK-J1 for in vitro assays.

-

-

Genetic Knockdown:

-

Use siRNA or shRNA to knock down JMJD3 and UTX, both individually and simultaneously. If the phenotype (unexpected gene expression) is not replicated with the genetic knockdown, it strongly suggests an off-target effect of GSK-J4.

-

-

Validate Off-Target Engagement:

-

Since GSK-J1/J4 can inhibit KDM5 family members, which are H3K4me3/me2 demethylases, measure the global levels of H3K4me3. An increase in H3K4me3 after GSK-J4 treatment would indicate engagement of these off-targets.

-

-

Rescue Experiments:

-

If a specific off-target is suspected, you can perform rescue experiments by overexpressing a drug-resistant mutant of the off-target enzyme to see if the phenotype is reversed.

-

Frequently Asked Questions (FAQs)

Q: What are the primary on- and off-targets of GSK-J1?

A: The known targets and their corresponding IC50 values are summarized below. Note that GSK-J4 is the cell-permeable prodrug that is converted to GSK-J1 intracellularly.

| Target Family | Target Enzyme | IC50 (nM) of GSK-J1 | Histone Mark Targeted |

| On-Target | JMJD3 (KDM6B) | 60 | H3K27me3/me2 |

| UTX (KDM6A) | 60 | H3K27me3/me2 | |

| Off-Target | JARID1B (KDM5B) | 950 | H3K4me3/me2 |

| JARID1C (KDM5C) | 1760 | H3K4me3/me2 |

Data compiled from multiple sources.

Q: Should I use GSK-J1 or GSK-J4 for my experiments?

A:

-

GSK-J1: Use for in vitro biochemical assays with purified enzymes due to its high potency. It has poor cell permeability and is not recommended for cellular assays.

-

GSK-J4: Use for cell-based assays. It is an ethyl ester prodrug that readily crosses the cell membrane and is hydrolyzed by intracellular esterases to the active inhibitor, GSK-J1.

Q: What are the appropriate negative controls for GSK-J1 and GSK-J4?

A:

-

GSK-J2: The inactive regio-isomer of GSK-J1 for use in in vitro assays. It has significantly weaker activity against JMJD3 (IC50 > 100 µM).

-

GSK-J5: The inactive ethyl ester prodrug corresponding to GSK-J4 for use in cellular assays.

Q: At what concentration should I use GSK-J4 in my cell-based assays?

A: The effective concentration of GSK-J4 can vary significantly between cell lines. It is crucial to perform a dose-response curve for your specific cell type. A common starting range is 1-10 µM. Be aware that at higher concentrations (e.g., >20-30 µM), cytotoxicity may be observed.

Q: How does GSK-J1 inhibit its targets?

A: GSK-J1 is a competitive inhibitor of the 2-oxoglutarate (α-ketoglutarate) cofactor, which is essential for the catalytic activity of Jumonji C (JmjC) domain-containing histone demethylases.

Signaling Pathway of GSK-J1 Action

Mechanism of GSK-J1 in blocking H3K27me3 demethylation, leading to gene repression.

Experimental Protocols

Protocol 1: Validating On-Target Engagement of GSK-J4 in Cells via Western Blot

-

Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the treatment period.

-

Treatment: The following day, treat the cells with a range of GSK-J4 concentrations (e.g., 0, 1, 5, 10 µM) and the equivalent concentration of the inactive control, GSK-J5. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for an optimized duration (e.g., 48 hours).

-

Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a high-salt extraction method.

-

Quantification: Quantify the protein concentration of your histone extracts using a BCA or Bradford assay.

-

Western Blot:

-

Load equal amounts (e.g., 10-15 µg) of histone extracts onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

-

Analysis:

-

Strip the membrane and re-probe for total Histone H3 as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

A dose-dependent increase in the H3K27me3/Total H3 ratio with GSK-J4 treatment, but not with GSK-J5, confirms on-target engagement.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR to Assess Target Gene Occupancy

-

Cell Treatment: Treat cells with GSK-J4, GSK-J5, or vehicle (DMSO) for the desired time.

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion. The optimization of this step is critical.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody against H3K27me3 or a negative control IgG.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the beads.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter region of a known JMJD3/UTX target gene.

-

Analyze the data using the percent input method.

-

An increase in H3K27me3 enrichment at the target gene promoter in GSK-J4-treated cells compared to controls indicates on-target activity.

-

References

- 1. researchgate.net [researchgate.net]

- 2. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

how to improve GSK-J1 solubility for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using GSK-J1 for in vitro assays, with a focus on overcoming solubility challenges.

Troubleshooting Guide: GSK-J1 Solubility Issues

Researchers may encounter precipitation or solubility issues when preparing GSK-J1 for in vitro experiments. This guide provides a systematic approach to resolving these common problems.

Quantitative Solubility Data

The solubility of GSK-J1 is highly dependent on the solvent used. Below is a summary of reported solubility data in common laboratory solvents.

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 20 - 78 mg/mL[1][2][3][4] | ~51.3 - 200.3 mM | Hygroscopic DMSO can significantly decrease solubility; always use fresh, anhydrous DMSO.[1] Sonication may be required to fully dissolve the compound. |

| Ethanol | Insoluble | N/A | Not a suitable solvent for GSK-J1. |

| Water | Insoluble | N/A | GSK-J1 is not soluble in aqueous solutions alone. |

| DMSO (Slightly Soluble) | Slightly Soluble | N/A | For the sodium salt form of GSK-J1. |

Experimental Protocol: Preparation of GSK-J1 Stock and Working Solutions

This protocol outlines the recommended procedure for preparing a high-concentration stock solution of GSK-J1 in DMSO and its subsequent dilution into aqueous buffers for in vitro assays.

-

Materials:

-

GSK-J1 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Aqueous buffer or cell culture medium

-

-

Procedure for Preparing a 50 mM Stock Solution:

-

Equilibrate the GSK-J1 powder to room temperature before opening the vial to prevent condensation.

-

Weigh out the desired amount of GSK-J1 powder. The molecular weight of GSK-J1 is 389.45 g/mol .

-

Add the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration. For example, to prepare 1 mL of a 50 mM stock solution, dissolve 19.47 mg of GSK-J1 in 1 mL of DMSO.

-

Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO may be stable for up to 3 months at -20°C.

-

-

Procedure for Preparing Working Solutions:

-

Thaw an aliquot of the GSK-J1 stock solution at room temperature.

-

Serially dilute the stock solution into your aqueous buffer or cell culture medium to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation.

-

The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts.

-

Troubleshooting Workflow for GSK-J1 Precipitation

If you observe precipitation upon dilution of the GSK-J1 stock solution into your aqueous buffer, follow this troubleshooting workflow.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for GSK-J1?

The recommended solvent for GSK-J1 is anhydrous Dimethyl Sulfoxide (DMSO). It is practically insoluble in water and ethanol.